An In-depth Technical Guide to the Chemical Properties of 2,4-Diethylthiazole (CAS 15679-13-7)
An In-depth Technical Guide to the Chemical Properties of 2,4-Diethylthiazole (CAS 15679-13-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diethylthiazole, with the CAS registry number 15679-13-7, is a substituted thiazole derivative that is gaining interest within the scientific community. Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen, are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The 2,4-disubstituted thiazole motif, in particular, has been identified as a promising pharmacophore in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical properties of 2,4-diethylthiazole, including its synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing actionable insights for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for 2,4-diethylthiazole is not widely available, a combination of data from various sources and estimations based on closely related analogs provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 32272-49-4 | NIST WebBook[2] |
| Molecular Formula | C₇H₁₁NS | NIST WebBook[2] |
| Molecular Weight | 141.23 g/mol | NIST WebBook[2] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company[3] |
| Boiling Point | 192.00 to 193.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[3] |
| Vapor Pressure | 0.670000 mmHg @ 25.00 °C (estimated) | The Good Scents Company[3] |
| Flash Point | 153.00 °F TCC (67.10 °C) (estimated) | The Good Scents Company[3] |
| logP (o/w) | 1.380 (estimated) | The Good Scents Company[3] |
| Solubility | Soluble in alcohol; Insoluble in water (197.8 mg/L @ 25 °C estimated) | The Good Scents Company[3] |
Synthesis of 2,4-Diethylthiazole
The most common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2,4-diethylthiazole, the logical precursors would be 1-bromobutan-2-one and propanethioamide.
Proposed Synthetic Protocol: Hantzsch Synthesis of 2,4-Diethylthiazole
This protocol is an adaptation of the well-established Hantzsch thiazole synthesis for the specific preparation of 2,4-diethylthiazole.
Materials:
-
1-Bromobutan-2-one
-
Propanethioamide
-
Ethanol (absolute)
-
Sodium bicarbonate
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Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium chloride (brine)
Experimental Workflow:
Caption: General laboratory workflow for the Hantzsch synthesis of 2,4-diethylthiazole.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanethioamide (1.0 equivalent) in absolute ethanol.
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To this solution, add 1-bromobutan-2-one (1.0 equivalent) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4-diethylthiazole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (NMR, MS, and IR) to confirm its identity and purity.
Spectroscopic Data
Mass Spectrometry
The NIST WebBook provides access to the electron ionization (EI) mass spectrum of 2,4-diethylthiazole.[2] The fragmentation pattern in mass spectrometry is a molecular fingerprint that can be used for structural elucidation.
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for 2,4-diethylthiazole in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Although experimental NMR data for 2,4-diethylthiazole is not published, we can predict the expected chemical shifts and splitting patterns based on the analysis of its analogs, such as 2-ethyl-4-methylthiazole.[5]
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | s | 1H | H-5 (thiazole ring) |
| ~2.9 | q | 2H | -CH₂- (at C2) |
| ~2.7 | q | 2H | -CH₂- (at C4) |
| ~1.4 | t | 3H | -CH₃ (of ethyl at C2) |
| ~1.3 | t | 3H | -CH₃ (of ethyl at C4) |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C-2 (thiazole ring) |
| ~150 | C-4 (thiazole ring) |
| ~115 | C-5 (thiazole ring) |
| ~29 | -CH₂- (at C2) |
| ~22 | -CH₂- (at C4) |
| ~14 | -CH₃ (of ethyl at C2) |
| ~12 | -CH₃ (of ethyl at C4) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,4-diethylthiazole is expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the thiazole ring, as well as C-H stretching and bending vibrations of the ethyl groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (aromatic) |
| 2970-2850 | Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | C=N stretch (thiazole ring) |
| ~1500 | Medium | C=C stretch (thiazole ring) |
| 1460-1370 | Medium | C-H bend (aliphatic) |
Reactivity and Chemical Properties
The thiazole ring in 2,4-diethylthiazole is an aromatic system, which influences its reactivity. The presence of the lone pair of electrons on the sulfur atom and the nitrogen atom, as well as the π-electron system of the ring, dictates its chemical behavior.
-
Aromaticity: The thiazole ring is aromatic, conferring it with thermal stability.
-
Basicity: The nitrogen atom in the thiazole ring is basic and can be protonated or alkylated.
-
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The position of substitution is influenced by the directing effects of the substituents and the heteroatoms.
-
Nucleophilic Substitution: The thiazole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups.
-
Reactivity of Side Chains: The ethyl groups at the 2- and 4-positions can undergo reactions typical of alkyl groups, such as free-radical halogenation at the benzylic-like positions.
Applications in Drug Development
Thiazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic scaffold.[1] The 2,4-disubstituted thiazole core is of particular interest due to its prevalence in biologically active molecules with a wide range of therapeutic applications, including:
-
Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity.[1]
-
Antimicrobial Agents: The thiazole ring is a key component of several antibacterial and antifungal drugs.[1]
-
Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties.[1]
While specific studies on the biological activity of 2,4-diethylthiazole are limited, its structural similarity to other bioactive 2,4-disubstituted thiazoles suggests its potential as a valuable building block for the synthesis of new drug candidates. Researchers can leverage the 2,4-diethylthiazole scaffold to explore structure-activity relationships and develop novel compounds with improved efficacy and selectivity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2,4-diethylthiazole. Although a specific Safety Data Sheet (SDS) for 2,4-diethylthiazole is not widely available, information from closely related compounds such as 2-ethyl-4-methylthiazole and 2,4-dimethylthiazole can provide guidance.[6][7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Fire Hazards: Thiazole derivatives can be flammable. Keep away from heat, sparks, and open flames.
It is imperative to consult the specific SDS for any purchased sample of 2,4-diethylthiazole and to perform a thorough risk assessment before use.
Conclusion
2,4-Diethylthiazole is a valuable heterocyclic compound with significant potential in various fields of chemical research, particularly in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical properties, including its synthesis, spectroscopic characteristics, reactivity, and potential applications. While some of the data presented is based on estimations and comparisons with closely related analogs due to the limited availability of experimental data for 2,4-diethylthiazole itself, this guide serves as a solid foundation for researchers to build upon. Further investigation into the biological activities of 2,4-diethylthiazole and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
-
NIST Chemistry WebBook. Thiazole, 2,4-diethyl-. [Link]
-
Yeast Metabolome Database. 2,4-Diethylthiazole (YMDB01511). [Link]
-
Global Substance Registration System. 2,4-DIETHYLTHIAZOLE. [Link]
-
National Pesticide Information Center. 2,4-D Technical Fact Sheet. [Link]
- Arora, P., Narang, R., Nayak, S. K., Singh, S. K., & Judge, V. (2016). 2,4-Disubstituted thiazoles as multitargeted bioactive molecules. Medicinal Chemistry Research, 25(9), 1717-1743.
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PubChem. 2,4-Dimethylthiazole. [Link]
-
U.S. Environmental Protection Agency. Substance Registry Services: Thiazole, 2,4-diethyl-. [Link]
- Khan, I., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. Chemistry & Biodiversity, e202301556.
-
The Good Scents Company. 2,4-diethyl thiazole. [Link]
-
Organic Syntheses. 2,4-Dimethylthiazole. [Link]
-
ChemSynthesis. 2,4-dimethyl-1,3-thiazole. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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